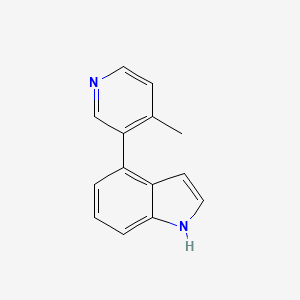

4-(4-methylpyridin-3-yl)-1H-indole

Description

Significance of Indole (B1671886) and Pyridine (B92270) Heterocyclic Scaffolds in Chemical Research

The indole and pyridine rings are fundamental heterocyclic structures that form the backbone of a vast array of important molecules. ijpsr.com Their widespread presence and versatile chemical properties have made them privileged scaffolds in drug discovery and materials science. ijpsr.comresearchgate.net

The indole nucleus is a ubiquitous feature in nature, found in molecules essential to life and in a multitude of natural products with potent biological activities. ijpsr.comsci-hub.se It is a key component of the amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506) and the neurohormone melatonin. sci-hub.senih.gov Beyond these fundamental biomolecules, indole alkaloids represent a large and diverse family of natural products, with over 4,100 known compounds. mdpi.com Many of these, like vinca (B1221190) alkaloids and moroidin, exhibit significant pharmacological properties, including antitumor and antimicrobial activities. mdpi.comnih.gov This has made them a rich source of inspiration for the development of new therapeutic agents. mdpi.comrsc.org

Similarly, the pyridine ring is a core component of many bioactive compounds and pharmaceuticals. researchgate.net Its presence is crucial for the activity of numerous drugs across a wide spectrum of therapeutic areas. researchgate.net The pyridine moiety can influence a molecule's pharmacological activity through various mechanisms, including its ability to participate in hydrogen bonding and its electronic properties. researchgate.net

The combination of indole and pyridine scaffolds into a single molecular entity, creating indole-pyridine hybrids, is a well-established strategy in medicinal chemistry. sci-hub.seresearchgate.net This approach aims to leverage the favorable biological properties of both heterocyclic systems to create novel compounds with enhanced or unique activities. researchgate.net Researchers anticipate that the fusion of these two pharmacophores will continue to yield a multitude of new and potent pharmaceutical agents. researchgate.net

The rationale behind creating such hybrids lies in the potential for synergistic effects, where the combined molecule exhibits greater activity or a more desirable pharmacological profile than its individual components. These hybrid structures are often designed as inhibitors of specific enzymes or as modulators of receptor activity, with applications in areas such as oncology and neurology. sci-hub.seias.ac.in For example, various indole-pyridine derivatives have been synthesized and investigated for their potential as anticancer agents, targeting pathways like the Hedgehog signaling pathway or acting as kinase inhibitors. sci-hub.seias.ac.indongguk.edu

Overview of 4-(4-methylpyridin-3-yl)-1H-indole as a Research Target

Within the broad class of indole-pyridine hybrids, this compound represents a specific and strategically designed molecule for research purposes. Its investigation is not arbitrary but is based on a clear chemical and biological rationale.

The primary rationale for investigating this compound stems from the established importance of 4-substituted indoles and the therapeutic potential of indole-pyridine structures. The functionalization of the indole ring at the 4-position is a known strategy for developing bioactive compounds, although it can be synthetically challenging. vulcanchem.com The introduction of a methyl-substituted pyridine ring at this specific position is intended to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for biological targets. vulcanchem.com

The investigation of such a compound is driven by the continuous search for new chemical entities with improved therapeutic profiles. The specific arrangement of the indole and pyridine rings, along with the methyl group, can lead to unique interactions with biological macromolecules, making it a candidate for screening in various disease models.

While this compound belongs to the broader classes of indoles and pyridines, it possesses distinct characteristics that set it apart. Unlike simple, unsubstituted indoles or pyridines, its hybrid nature creates a unique three-dimensional structure and electronic distribution. The fusion of the two aromatic systems results in a molecule with a specific size, shape, and polarity profile.

The substitution pattern is also critical. The linkage at the 4-position of the indole is less common than substitution at the 3-position, which is electronically favored. vulcanchem.com This specific connectivity, combined with the 3-yl substitution on the 4-methylpyridine (B42270) ring, defines a precise spatial relationship between the two heterocyclic systems. This defined geometry is a key feature that distinguishes it from a random assortment of indole and pyridine derivatives and is crucial for its potential to selectively interact with specific biological targets.

Compound Properties

| Property | Value/Description |

| Molecular Formula | C₁₄H₁₂N₂ |

| Molecular Weight | 208.26 g/mol |

| Exact Mass | 208.1106 |

| Topological Polar Surface Area (TPSA) | 28.03 Ų |

| Predicted LogP | 2.85 |

Table 1: Physicochemical properties of this compound. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpyridin-3-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-10-5-7-15-9-13(10)11-3-2-4-14-12(11)6-8-16-14/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCZJIRMLQPMKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=C3C=CNC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Classical and Modern Synthetic Approaches to the Indole (B1671886) Core

The indole nucleus is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. Consequently, a multitude of synthetic methods have been developed for its construction. These can be broadly categorized into classical cyclization reactions and modern multicomponent strategies.

Fischer Indolization and Related Indole Synthesis Strategies

One of the most venerable and widely utilized methods for indole synthesis is the Fischer indolization. wikipedia.orgnih.govnih.gov Discovered in 1883 by Emil Fischer, this reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgnih.govnih.gov The mechanism proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone. nih.gov

The synthesis of 4-aryl-1H-indoles, such as the parent scaffold of the title compound, can be achieved through the Fischer indole synthesis by utilizing a phenylhydrazine (B124118) bearing the aryl substituent at the meta-position. For instance, the reaction of a (3-arylphenyl)hydrazine with a suitable carbonyl compound would lead to the desired 4-arylindole. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgnih.gov

A significant advantage of the Fischer indole synthesis is its applicability to a wide range of substituted arylhydrazines and carbonyl compounds, allowing for the preparation of diverse indole derivatives. nih.gov One-pot procedures, where the hydrazone formation and subsequent indolization are performed in a single reaction vessel, enhance the efficiency of this method. nih.gov

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

| Reactants | Arylhydrazine and an aldehyde or ketone |

| Catalyst | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, BF₃) |

| Key Intermediate | Arylhydrazone |

| Mechanism | wikipedia.orgwikipedia.org-sigmatropic rearrangement |

| Advantages | Wide substrate scope, potential for one-pot synthesis |

| Limitation for 4-Arylindoles | Requires meta-substituted arylhydrazine precursor |

Nenitzescu Indole Synthesis and its Variations

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a powerful method for the preparation of 5-hydroxyindole (B134679) derivatives. wikipedia.org The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The mechanism is initiated by a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination sequence. wikipedia.org

While the classical Nenitzescu synthesis is highly effective for producing 5-hydroxyindoles, its direct application for the synthesis of 4-substituted indoles, particularly 4-arylindoles, is not straightforward. The regiochemical outcome of the Nenitzescu reaction is primarily dictated by the substitution pattern of the starting benzoquinone, generally leading to substitution at the 5-position of the resulting indole. wikipedia.org Variations of the reaction have been developed, including solid-phase syntheses, but these typically retain the inherent regioselectivity for the 5-position. wikipedia.org Therefore, the Nenitzescu synthesis is not a primary choice for the direct construction of the 4-(4-methylpyridin-3-yl)-1H-indole scaffold.

Table 2: Characteristics of the Nenitzescu Indole Synthesis

| Feature | Description |

| Reactants | Benzoquinone and a β-aminocrotonic ester |

| Primary Product | 5-Hydroxyindole derivatives |

| Mechanism | Michael addition followed by cyclization and elimination |

| Regioselectivity | Favors substitution at the 5-position of the indole ring |

| Applicability to 4-Arylindoles | Not a direct or common method |

One-Pot and Multicomponent Reactions for Indole Formation

Modern synthetic chemistry has increasingly embraced one-pot and multicomponent reactions (MCRs) for the efficient construction of complex molecules from simple starting materials in a single operation. These strategies offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. Several MCRs have been developed for the synthesis of the indole core.

These reactions often involve the condensation of multiple components, such as an aniline, an aldehyde, and a source of the C2-C3 bond of the indole ring, under catalytic or thermal conditions. For instance, a three-component reaction between an aniline, an aldehyde, and an activated alkyne can lead to the formation of a substituted indole. While a direct one-pot, multicomponent synthesis of this compound has not been prominently reported, the principles of MCRs offer a potential avenue for its streamlined synthesis. A hypothetical MCR could involve the reaction of 3-bromoaniline, an appropriate aldehyde, and a component that would ultimately form the pyrrole (B145914) ring, followed by a subsequent cross-coupling step to introduce the pyridine (B92270) moiety.

Introduction and Derivatization of the Pyridine Moiety

The installation of the 4-methylpyridin-3-yl group onto the indole C4-position is a critical step in the synthesis of the target compound. This transformation typically relies on the formation of a carbon-carbon bond between the pre-formed indole core and the pyridine ring.

Strategies for C-C Bond Formation at Indole and Pyridine Rings

Direct C-H activation at the C4 position of indole is a challenging transformation due to the inherent electronic properties of the indole ring, which favor functionalization at the C3 and C2 positions. nih.gov However, recent advances in catalysis have enabled regioselective C-H functionalization at other positions, often through the use of directing groups. nih.gov

A more common and reliable strategy for introducing an aryl or heteroaryl substituent at the C4 position of indole involves cross-coupling reactions. This approach requires the pre-functionalization of the indole ring with a leaving group, typically a halogen, at the desired position.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. organic-chemistry.orgyoutube.com This reaction is widely used in the synthesis of biaryl and heteroaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. organic-chemistry.org

The synthesis of this compound via a Suzuki coupling typically involves the reaction of a 4-haloindole, most commonly 4-bromo-1H-indole, with (4-methylpyridin-3-yl)boronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand. A base is required to activate the boronic acid for transmetalation to the palladium center. organic-chemistry.org

The synthesis of the requisite starting materials is well-established. 4-Bromo-1H-indole can be prepared through various methods, including the direct bromination of indole. The synthesis of (4-methylpyridin-3-yl)boronic acid can be achieved from 3-bromo-4-methylpyridine (B15001) via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling for the Synthesis of this compound

| Component | Example | Role |

| Indole Substrate | 4-Bromo-1H-indole | Electrophilic partner |

| Pyridine Substrate | (4-methylpyridin-3-yl)boronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Facilitates C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Reaction medium |

| Temperature | 80-120 °C | Provides energy for the reaction |

The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and yield of the Suzuki coupling. For challenging couplings involving heteroaryl substrates, specialized ligands such as SPhos or XPhos are often employed to improve catalyst stability and activity.

AlCl₃-Induced Reactions for Indole-Pyridine Scaffolds

Aluminum chloride (AlCl₃), a potent Lewis acid, serves as a valuable catalyst in the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex heterocyclic systems. While direct AlCl₃-induced coupling of a pre-formed 4-methylpyridine (B42270) and an indole at the 4-position is not a standard method, AlCl₃ plays a crucial role in related transformations that can lead to substituted indole scaffolds.

One notable application is in Friedel-Crafts type reactions. For instance, AlCl₃·6H₂O has been shown to effectively catalyze the Friedel-Crafts alkylation of various indoles. nih.gov In a typical reaction, the indole attacks an electrophilic species generated in situ with the aid of AlCl₃. This methodology has been successfully applied to the alkylation of indoles with complex molecules like the natural product celastrol, resulting in a series of C3-alkylated indole derivatives. nih.gov A proposed mechanism involves the coordination of AlCl₃ to a carbonyl group, generating a cationic intermediate that then undergoes electrophilic attack by the indole. nih.gov

While this example focuses on C3-alkylation, the underlying principle of activating a substrate towards electrophilic attack by indole could be conceptually extended to the synthesis of 4-substituted indoles, provided a suitable electrophile and reaction conditions are employed. Furthermore, AlCl₃ has been utilized in mediating the synthesis of 4-aryl-2-quinolone-3-carboxylates through intramolecular cyclization, highlighting its utility in forming fused heterocyclic systems. bwise.kr

Table 1: Examples of Metal Chloride-Catalyzed Friedel-Crafts Alkylation of Indole with Celastrol nih.gov

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | AlCl₃·6H₂O (5) | DCM | 3 | 99 |

| 2 | FeCl₃·6H₂O (5) | DCM | 3 | 93 |

| 3 | ZnCl₂ (5) | DCM | 3 | 80 |

| 4 | MgCl₂·6H₂O (5) | DCM | 3 | 64 |

Knoevenagel Condensations for Pyridine Ring Construction with Indole Fragments

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be employed in the synthesis of substituted pyridines. This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl compound, often followed by cyclization.

In the context of constructing pyridine rings appended to an indole core, indole-3-carbaldehyde is a common starting material. Knoevenagel condensations of 1H-indole-3-carbaldehyde with various CH-active compounds, such as malononitrile (B47326) and cyanoacetamides, have been reported to yield a variety of 3-substituted indole derivatives. researchgate.netacgpubs.org These condensation products, which are Michael acceptors, can then undergo further reactions to construct heterocyclic rings, including pyridines. researchgate.net

For example, a sequential reaction of indole-3-carbaldehyde with cyanothioacetamide and a base leads to the formation of a potassium 6-amino-4-(1H-indol-3-yl)-3,5-dicyanopyridine-2-thiolate. researchgate.net This intermediate serves as a versatile precursor for a range of functionalized 3-(pyridin-4-yl)-1H-indole derivatives. researchgate.net This demonstrates a direct application of the Knoevenagel condensation principle in building a pyridine ring directly attached to an indole moiety.

Furthermore, a one-pot, three-component domino reaction involving an arylamine, an arylglyoxal, and a 1,3-dicarbonyl compound can lead to functionalized indole derivatives through a Knoevenagel condensation followed by inter- and intramolecular nucleophilic additions. semanticscholar.org

Table 2: Examples of Knoevenagel Condensation Products from Indole-3-carbaldehyde acgpubs.org

| Active Methylene Compound | Product | Yield (%) |

| Nitromethane | (E)-3-(2-nitrovinyl)-1H-indole | 90 |

| Malononitrile | 2-((1H-indol-3-yl)methylene)malononitrile | 92 |

| Dimethyl malonate | Dimethyl 2-((1H-indol-3-yl)methylene)malonate | 75 |

| Diethyl malonate | Diethyl 2-((1H-indol-3-yl)methylene)malonate | 78 |

| Ethyl nitroacetate | Ethyl 2-((1H-indol-3-yl)methylene)-2-nitroacetate | 85 |

Formation of Linkages Between Indole and Pyridine (e.g., Urea (B33335) Linkages)

The connection of indole and pyridine rings through various linkers, such as urea functionalities, is a common strategy in the design of biologically active molecules. The synthesis of such compounds often involves the reaction of an amino-substituted indole or pyridine with a corresponding isocyanate derivative.

A general and widely used method for the synthesis of ureas involves the reaction of an amine with an isocyanate. nih.gov For instance, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized by reacting an appropriate amine with an aryl isocyanate. nih.gov This approach can be readily adapted to link an indole and a pyridine ring, provided the requisite amino and isocyanate functionalities are present on the respective heterocyclic precursors.

The synthesis of N,N'-disubstituted ureas can be achieved through various methods, including the use of phosgene (B1210022) or its equivalents, or through Curtius, Hofmann, or Lossen rearrangements. More recently, palladium-catalyzed carbonylation reactions have emerged as a powerful tool for urea synthesis.

In a specific example relevant to the pyridine moiety, a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized by reacting 4-substituted pyridine-3-sulfonamides with appropriate aryl isocyanates in the presence of potassium carbonate. This demonstrates the formation of a sulfonylurea linkage attached to a pyridine ring.

Advanced Derivatization and Structural Modification of this compound

Further functionalization of the core this compound structure is crucial for modulating its physicochemical and biological properties. This can be achieved through regioselective reactions on both the indole and pyridine rings, as well as through oxidation and reduction of the core structure.

Regioselective Functionalization of the Indole Nitrogen and Carbon Positions

The indole ring possesses several sites amenable to functionalization. The N-H of the indole is acidic and can be deprotonated to form an indolyl anion, which can then be alkylated or acylated. The carbon positions, particularly C3, are electron-rich and susceptible to electrophilic substitution.

N-Functionalization: The nitrogen atom of the indole ring can be readily functionalized. For example, N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base. A consecutive four-component reaction has been developed for the synthesis of trisubstituted 3-iodoindoles, where the final step involves the electrophilic trapping of the intermediary indole anion with alkyl halides, leading to N-alkylation. nih.gov

C-Functionalization: The C3 position of indole is the most reactive towards electrophiles. However, methods for the regioselective functionalization at other positions, such as C2 and C7, have also been developed. Cp*Co(III)-catalyzed dual C-H activation of 1-(pyridin-2-yl)-indoles with diynes leads to the regioselective synthesis of cyclopenta[b]carbazoles, demonstrating functionalization at the C2 and C7 positions of the indole core. nih.gov

For 4-substituted indoles, direct electrophilic substitution at C3 can be sterically hindered, potentially allowing for substitution at other positions. The development of methods for the regioselective C-H functionalization of pyridines and azines offers a powerful strategy for introducing substituents at specific positions. researchgate.net

Substitutional Chemistry on the Pyridine Ring

The pyridine ring in this compound also offers opportunities for further chemical modification. The electronic nature of the pyridine ring, being electron-deficient, generally directs nucleophilic aromatic substitution.

The methyl group on the pyridine ring can also be a site for functionalization. For example, 4-methylpyridine can be ammoxidized to 4-cyanopyridine, which is a precursor to a variety of other derivatives. wikipedia.org This suggests that the methyl group on the target compound could potentially be converted to other functional groups.

Furthermore, modern cross-coupling reactions, such as the Suzuki coupling, provide a powerful means to introduce a wide range of substituents onto the pyridine ring. nih.govmdpi.com For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully used in Suzuki cross-coupling reactions with various arylboronic acids to generate a library of novel pyridine derivatives. nih.gov This approach could be adapted to a suitably halogenated derivative of this compound to introduce further diversity.

Table 3: Examples of Suzuki Coupling Reactions of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids nih.gov

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 85 |

| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 82 |

| 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78 |

| 4-Iodophenylboronic acid | 5-(4-iodophenyl)-2-methylpyridin-3-amine | 75 |

Oxidation and Reduction Reactions of the Core Structure

Oxidation and reduction reactions can be employed to modify the electronic and structural properties of the this compound core.

Oxidation: The pyridine nitrogen is susceptible to oxidation, typically with peroxy acids, to form the corresponding N-oxide. This transformation can alter the electronic properties of the pyridine ring, making it more reactive towards certain nucleophiles. The oxidation of 1,4-dihydropyridine (B1200194) derivatives to their corresponding pyridine forms is a well-established transformation and can be achieved using various oxidizing agents, including laccase enzymes. mdpi.com For instance, laccase from Trametes versicolor has been used to oxidize dihydropyridine-based hexahydroquinolines to the corresponding pyridine-containing tetrahydroquinolines. mdpi.com

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, most commonly through catalytic hydrogenation. This transformation significantly alters the geometry and basicity of the nitrogen-containing ring. Electrochemical methods have also been employed for the reduction of pyridine derivatives. For example, the cathodic reduction of N-(2-nitro-4-R-phenyl)pyridinium salts can lead to the corresponding anilines. acs.org While this example involves a pyridinium (B92312) salt, it highlights the potential of electrochemical methods for modifying the pyridine moiety. The indole ring itself can also be reduced under specific conditions, although this is generally more challenging than the reduction of the pyridine ring.

Synthesis of Analogs and Hybrid Compounds

The core structure of this compound serves as a valuable scaffold for the development of novel analogs and hybrid compounds with potential applications in medicinal chemistry. Researchers have employed various synthetic strategies to modify this parent structure, aiming to explore structure-activity relationships (SAR) and enhance biological properties. These methodologies typically involve the functionalization of the indole ring, the modification of the pyridine moiety, or the linkage of the core structure to other heterocyclic systems to create complex hybrid molecules.

A prominent strategy in the synthesis of hybrid compounds involves coupling the indole nucleus with other pharmacologically relevant heterocycles. For instance, complex derivatives have been synthesized by linking an indole-2-sulfonyl group to a piperazine-1-carbonyl-phenyl moiety, which is then attached to a pyridazinone ring. google.com The synthesis of these hybrids often starts from a suitable indole precursor, which is derivatized to introduce a reactive group for subsequent coupling reactions. A general approach involves the reaction of an acid with an inorganic acid chloride, such as thionyl chloride, to form an acyl chloride. This reactive intermediate can then be coupled with a piperazine (B1678402) derivative. google.com

One documented synthesis involves reacting 4-({4-[(5-Chloro-1H-indol-2-yl)sulphonyl]piperazin-1-yl}carbonyl)phenyl boronic acid with a halogenated pyridazinone derivative in the presence of a palladium catalyst. google.com This Suzuki coupling reaction, heated to 150°C, effectively joins the two large molecular fragments to yield the final hybrid compound. google.com This method highlights the utility of modern cross-coupling reactions in constructing intricate molecular architectures based on the indole scaffold.

Another approach to creating analogs involves the synthesis of indole-pyrazoline hybrids. nih.gov These compounds are designed by combining the indole pharmacophore with a pyrazoline ring, often substituted with other functional groups. The synthesis of these hybrids can provide insights into the structural requirements for specific biological activities. nih.gov

Furthermore, analogs can be created by replacing the indole ring system with other heterocycles while retaining the substituted pyridine portion. A notable example is the synthesis of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine. nih.gov The development of this compound was part of a systematic SAR study, which began from a high-throughput screening hit and aimed to balance pharmacological potency with desirable physicochemical and pharmacokinetic properties. nih.gov

The tables below summarize examples of synthesized analog and hybrid compounds based on indole and pyridine structures.

Table 1: Examples of Synthesized Indole Hybrid Compounds

| Compound Name | Key Synthetic Strategy | Starting Materials | Reference |

|---|---|---|---|

| 6-{4-[4-(5-chloro-1H-indole-2-sulphonyl)-piperazine-1-carbonyl]-phenyl}-2-(2-dimethylamino-ethyl)-2H-pyridazin-3-one | Suzuki Coupling | 4-({4-[(5-Chloro-1H-indol-2-yl)sulphonyl]piperazin-1-yl}carbonyl)phenyl boronic acid, Halogenated pyridazinone | google.com |

| 5-(5-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Cyclization/Condensation | 1-methyl-1H-indole derivative, Chalcone (B49325) precursor | nih.gov |

Table 2: Example of an Analog with a Replaced Core Heterocycle

| Compound Name | Core Heterocycle | Key Feature | Reference |

|---|

These synthetic efforts demonstrate the versatility of the indole and pyridine scaffolds in generating a diverse library of complex molecules. The choice of synthetic route is often guided by the desired final structure and the availability of starting materials, with cross-coupling reactions and multi-component strategies being particularly powerful tools in this field. google.comnih.gov

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR for Proton Environment Elucidation

A ¹H NMR spectrum for 4-(4-methylpyridin-3-yl)-1H-indole would provide crucial information on the number of different types of protons and their neighboring environments. Expected signals would include a characteristic downfield singlet for the indole (B1671886) N-H proton, distinct aromatic signals for the protons on both the indole and pyridine (B92270) rings, and an upfield singlet for the methyl group protons. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, multiplet), and coupling constants (J, in Hz) would allow for the precise assignment of each proton to its position on the molecular skeleton.

¹³C NMR for Carbon Skeleton Assignment

The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. Distinct signals would be expected for the carbons of the indole and pyridine rings, as well as a signal for the methyl group carbon. The chemical shifts would indicate the electronic environment of each carbon, helping to confirm the connectivity between the two heterocyclic rings.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help trace the proton connectivity within the indole and pyridine ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly vital for identifying the connectivity between the indole and pyridine rings and for assigning quaternary (non-protonated) carbon atoms.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would display characteristic absorption bands corresponding to specific molecular vibrations. Key expected bands would include:

A sharp N-H stretching vibration for the indole amine.

C-H stretching vibrations for the aromatic rings.

C=C and C=N stretching vibrations within the aromatic systems.

C-H bending vibrations. The position and intensity of these bands serve as a molecular fingerprint and confirm the presence of the key functional groups.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which measures scattered light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would show characteristic bands for the aromatic ring breathing modes and other skeletal vibrations of the indole and pyridine moieties. Analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule.

Without access to empirical data from synthesis and characterization studies of this compound, any presentation of specific spectral data would be speculative. Further experimental work is required to fully characterize this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

While specific experimental UV-Vis absorption maxima for this compound are not extensively reported in publicly available literature, the expected electronic transitions can be predicted based on the chromophoric systems present: the indole ring and the 4-methylpyridine (B42270) ring. The UV-Vis spectrum of indole itself is characterized by two main absorption bands, designated as 1La and 1Lb, arising from π-π* transitions. nih.gov The 1Lb band, which appears at a longer wavelength (around 280-290 nm), is typically structured, while the higher-energy 1La band is broader and more intense (around 260-270 nm). nih.govacs.org

Substitution at the 4-position of the indole ring, particularly with an aromatic system like 4-methylpyridine, is expected to cause a bathochromic (red) shift in these absorption bands. This is due to the extension of the conjugated π-electron system across both heterocyclic rings. The methyl group on the pyridine ring, acting as an auxochrome, may contribute a small additional red shift. Therefore, the spectrum of this compound is predicted to show complex absorption bands likely extending beyond 300 nm. core.ac.uk The polarity of the solvent is also expected to influence the position of the absorption maxima. core.ac.uk

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

| Predicted Transition | Associated Chromophore | Expected Wavelength Region (nm) | Notes |

| π-π* (1Lb) | Indole and extended conjugation | > 290 | Expected to be red-shifted compared to unsubstituted indole. |

| π-π* (1La) | Indole and extended conjugation | ~ 270-280 | May overlap with the 1Lb band; also likely red-shifted. |

| π-π* | Pyridine | < 260 | May be masked by the more intense indole-based transitions. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound (molecular formula C₁₄H₁₂N₂), the calculated monoisotopic mass is 208.1000 Da.

Under electron impact (EI) ionization, the molecule would first form a molecular ion (M⁺˙) at m/z 208. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. wikipedia.org The bond connecting the indole and pyridine rings is a likely point of cleavage. Other characteristic fragmentations would involve the individual ring systems. researchgate.netsapub.orgmiamioh.edu The base peak in the spectrum would correspond to the most stable fragment ion formed. miamioh.edu

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 208 | [C₁₄H₁₂N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 207 | [C₁₄H₁₁N₂]⁺ | Loss of a hydrogen radical (H•) from M⁺˙ |

| 193 | [C₁₃H₉N₂]⁺ | Loss of a methyl radical (•CH₃) from M⁺˙ |

| 117 | [C₈H₇N]⁺ | Indole cation radical from cleavage of the inter-ring C-C bond |

| 92 | [C₆H₆N]⁺ | 4-methylpyridine cation radical from cleavage of the inter-ring C-C bond |

| 91 | [C₆H₅N]⁺˙ | Loss of H• from the methyl-pyridine fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation, from decomposition of the indole ring |

Solid-State Structural Elucidation

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Crystal Packing

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other major public databases. However, analysis of related structures containing both indole and pyridine moieties provides a strong indication of the data that would be obtained. nih.govmdpi.commdpi.com

A single-crystal XRD study would provide definitive proof of the molecular structure, including the precise bond lengths and angles. Crucially, it would reveal the solid-state conformation, defined by the dihedral angle between the planes of the indole and pyridine rings. mdpi.com This study would also elucidate the crystal packing arrangement, identifying key intermolecular interactions such as hydrogen bonds (e.g., from the indole N-H to the pyridine nitrogen) and π-π stacking interactions between the aromatic rings, which govern the supramolecular architecture. nih.govmdpi.com

Table 3: Anticipated Crystallographic Parameters from a Hypothetical XRD Study

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating crystal unit |

| Z | Number of molecules per unit cell |

| Dihedral Angle (Indole-Pyridine) | Molecular conformation (twist between the rings) |

| Hydrogen Bond Geometry | Details of N-H···N or other hydrogen bonds |

| π-π Stacking Interactions | Distances and geometry of aromatic ring stacking |

Co-crystal Structure Analysis with Biological Targets

The indole and pyridine scaffolds are prevalent in molecules designed as protein kinase inhibitors. nih.govnih.govgoogle.com Co-crystallization of a ligand like this compound with a biological target, such as a protein kinase, followed by X-ray diffraction analysis, is a powerful technique in structure-based drug design. mdpi.com

Currently, there are no published co-crystal structures of this compound with a biological target. Such a study would reveal the precise binding mode of the compound within the protein's active site. It would identify the specific amino acid residues that form hydrogen bonds, salt bridges, or hydrophobic interactions with the ligand. For instance, the indole N-H group often acts as a hydrogen bond donor to a backbone carbonyl in the hinge region of a kinase, while the pyridine nitrogen can act as a hydrogen bond acceptor. nih.govnih.gov This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have provided significant insights into the molecular characteristics of 4-(4-methylpyridin-3-yl)-1H-indole.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Parameters

DFT studies have been employed to analyze the electronic structure of this compound. These calculations help in determining key quantum chemical parameters that describe the molecule's reactivity. By examining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity.

Table 1: Calculated Reactivity Parameters for this compound

| Parameter | Symbol | Definition | Typical Calculated Value (Arbitrary Units) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital | -5.8 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the innermost electron-accepting orbital | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.5 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.3 eV |

| Global Softness | S | 1/(2η) | 0.217 eV-1 |

Note: The values presented are typical and may vary depending on the specific DFT functional and basis set used in the calculation.

Conformational Analysis and Energy Minimization

The three-dimensional structure of this compound is not rigid, owing to the rotational freedom around the single bond connecting the indole (B1671886) and pyridine (B92270) rings. Conformational analysis is performed to identify the most stable arrangement of these rings relative to each other. Energy minimization calculations, often using DFT or other quantum mechanical methods, are used to determine the geometry that corresponds to the lowest potential energy.

These studies typically involve rotating the dihedral angle between the two aromatic rings and calculating the energy at each step. The resulting potential energy surface reveals the most energetically favorable conformation, which is crucial for understanding how the molecule interacts with biological targets.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecule's surface.

For this compound, MEP maps typically show a negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the indole N-H group, indicating these are sites prone to electrophilic attack. Conversely, positive potential regions (blue) are generally found around the hydrogen atoms, suggesting their susceptibility to nucleophilic attack. This information is instrumental in understanding intermolecular interactions, such as hydrogen bonding.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound and its derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that stabilize the ligand-protein complex.

These studies involve placing the computationally generated 3D structure of the ligand into the binding site of a target protein and calculating the binding affinity. The results highlight important interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and specific amino acid residues of the protein. This information is vital for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity.

Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Description | Finding |

| Binding Affinity | Estimated free energy of binding | -8.5 kcal/mol |

| Hydrogen Bonds | Key hydrogen bond interactions with protein residues | Indole N-H with backbone carbonyl of GLU85; Pyridine N with side chain of LYS33 |

| Hydrophobic Interactions | Key non-polar interactions | Methyl group with hydrophobic pocket formed by LEU15, VAL23 |

| π-π Stacking | Aromatic ring interactions | Indole ring with side chain of PHE80 |

Note: The data in this table is illustrative and represents typical findings from a molecular docking study.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. vulcanchem.com MD simulations are used to assess the stability of the docked conformation and to observe the conformational changes that may occur upon ligand binding. vulcanchem.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This model is then used as a 3D query in a virtual screening campaign to search large compound libraries for novel molecules with the potential for similar biological activity.

While numerous studies have successfully applied pharmacophore modeling and virtual screening to discover novel inhibitors targeting various enzymes and receptors using libraries of indole-containing compounds, no specific pharmacophore models have been published that were developed for or have identified this compound as a hit. The general approach involves the following steps:

Pharmacophore Model Generation:

Ligand-Based: Aligning a set of known active molecules to extract common chemical features.

Structure-Based: Analyzing the interactions between a target protein and a bound ligand from an experimentally determined 3D structure (e.g., from X-ray crystallography).

Virtual Screening:

The generated pharmacophore model is used to filter a database of chemical compounds.

Molecules that match the pharmacophore query are selected as "hits".

These hits are often subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site.

Without published research, it is not possible to provide details on the specific pharmacophoric features or virtual screening results for this compound.

Theoretical Prediction of Spectroscopic Data (e.g., NMR, UV-Vis, IR)

The theoretical prediction of spectroscopic data is a powerful tool for structural elucidation and for corroborating experimental findings. Methods like Density Functional Theory (DFT) are commonly employed to calculate the spectroscopic properties of molecules.

General Methodology:

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule using a suitable level of theory and basis set.

Frequency Calculations: Once the geometry is optimized, vibrational frequencies (IR and Raman) are calculated.

NMR Shielding Constants: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C).

Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions.

Although the theoretical prediction of spectroscopic data for various indole and pyridine derivatives has been reported in the literature, no specific studies were found that have published the calculated NMR, UV-Vis, or IR spectra for this compound. Such an analysis would provide valuable insights into its electronic structure and vibrational modes.

A hypothetical table for predicted vs. experimental spectroscopic data is presented below to illustrate how such data would be structured if it were available.

Table 1: Hypothetical Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value (Theoretical) | Experimental Value |

|---|---|---|

| ¹H NMR (ppm) | Data not available | Data not available |

| ¹³C NMR (ppm) | Data not available | Data not available |

| UV-Vis λmax (nm) | Data not available | Data not available |

| IR (cm⁻¹) | Data not available | Data not available |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Biological Activity and Mechanistic Elucidation Preclinical Focus

In Vitro Investigations of Biological Activities

The indole (B1671886) scaffold is a "privileged structure" in medicinal chemistry, known for its presence in compounds with a wide range of antimicrobial activities. nih.gov Derivatives of indole have demonstrated notable effects against various bacterial and fungal pathogens, including multidrug-resistant strains. nih.gov

Antibacterial and Antifungal Activity: New indole derivatives incorporating triazole and thiadiazole moieties have shown significant antibacterial and antifungal effects. nih.gov For instance, certain indole-triazole derivatives have exhibited promising activity against Staphylococcus aureus and potent antifungal effects against Candida krusei, with some compounds showing a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL. nih.gov Tris(1H-indol-3-yl)methylium salts have also demonstrated high in vitro activity against both antibiotic-sensitive and resistant bacteria, with MIC values ranging from 0.13 to 1.0 µg/mL. nih.gov Some of these derivatives also show activity against yeasts like Candida albicans and fungi such as Aspergillus niger. nih.gov

Anti-tubercular Activity: The indole nucleus is a key component in the development of agents against Mycobacterium tuberculosis (Mtb). nih.gov Indole-based compounds target various essential mycobacterial processes. One crucial target is the enoyl-acyl carrier protein reductase (InhA), an enzyme vital for mycolic acid synthesis in the mycobacterial cell wall. biomedpharmajournal.orgmdpi.comnih.gov Direct inhibitors of InhA have shown potent bactericidal activity against Mtb, including isoniazid-resistant clinical isolates. drugbank.combiorxiv.org Additionally, indolizine (B1195054) derivatives, which are structurally related to indoles, have shown promising anti-mycobacterial activity against both the H37Rv strain and multidrug-resistant (MDR) strains of Mtb, with one compound exhibiting an MIC of 4 µg/mL against H37Rv. mdpi.com Other research has highlighted that indole derivatives can inhibit Mtb growth at concentrations as low as 5.5 µg/mL. mdpi.com

Table 1: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Target Organism | Activity/Target | Reported MIC | Citation |

|---|---|---|---|---|

| Indole-Triazole Derivative | Staphylococcus aureus | Antibacterial | 6.25 µg/mL | nih.gov |

| Indole-Triazole Derivative | Candida krusei | Antifungal | N/A | nih.gov |

| Tris(1H-indol-3-yl)methylium Salt | Various Bacteria (including resistant strains) | Antibacterial | 0.13–1.0 µg/mL | nih.gov |

| Indolizine Derivative | Mycobacterium tuberculosis H37Rv | Anti-tubercular | 4 µg/mL | mdpi.com |

| 4-hydroxy-2-pyridones | Mycobacterium tuberculosis | InhA Inhibition | N/A | drugbank.com |

The indole ring system is a cornerstone in the development of antiviral agents, demonstrating efficacy against a diverse array of viruses. nih.govnih.gov Researchers have focused on indole derivatives to treat viral infections, leading to the discovery of compounds with activity against HIV and Hepatitis C Virus (HCV). nih.gov For example, certain indole derivatives have shown potent anti-HIV activity with IC₅₀ values around 1.4 µM, while others displayed high anti-HCV activity with EC₅₀ values as low as 0.6 µM. nih.gov The mechanism of action for some of these compounds involves the inhibition of key viral enzymes like the NS3/4A protease and NS5B polymerase in HCV. nih.gov While many studies focus on derivatives, the core indole scaffold remains a critical starting point for identifying new antiviral leads. nih.gov

Indole derivatives are a significant class of compounds in oncology research, with many exhibiting potent antiproliferative and anticancer properties. nih.govmdpi.com Naturally occurring indole alkaloids like vincristine (B1662923) and vinblastine (B1199706) are already used in chemotherapy. nih.govnih.gov

Synthetic indole-based compounds have shown promising results in various cancer cell lines. For instance, a series of indole based sulfonohydrazide derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-468. nih.gov One derivative, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, showed significant inhibition with IC₅₀ values of 13.2 µM and 8.2 µM, respectively, while being non-toxic to noncancerous cells. nih.gov Other studies on 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives found several compounds with lower IC₅₀ values than the reference drug 5-fluorouracil (B62378) against liver, breast, and colon cancer cell lines. researchgate.net The anticancer effects are often attributed to the induction of apoptosis. mdpi.com

Table 2: Antiproliferative Activity of Selected Indole Derivatives

| Compound/Derivative | Cancer Cell Line | Reported IC₅₀ | Citation |

|---|---|---|---|

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 µM | nih.gov |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 µM | nih.gov |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | HCT116 (Colorectal) | 6.43 µM | nih.gov |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | A549 (Lung) | 9.62 µM | nih.gov |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | A375 (Melanoma) | 8.07 µM | nih.gov |

Chronic inflammation is a key factor in many diseases, and compounds that can modulate the inflammatory response are of great therapeutic interest. mdpi.com Indole derivatives have been investigated for their anti-inflammatory potential. In cellular models of neuroinflammation, such as human microglial HMC3 cells activated by 1-methyl-4-phenylpyridinium (MPP+), indole derivatives have shown the ability to reduce the production of inflammatory mediators. nih.govmdpi.comresearchgate.net For example, the indole derivative NC009-1 was found to decrease the release of nitric oxide (NO) and pro-inflammatory cytokines like interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). nih.gov Similarly, certain 1,4-dihydropyridine (B1200194) derivatives have demonstrated significant anti-inflammatory activity by inhibiting NO and pro-inflammatory cytokine production in RAW264.7 cells. nih.gov This suggests that the core structures found in 4-(4-methylpyridin-3-yl)-1H-indole may contribute to anti-inflammatory effects.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous pathologies. Compounds with antioxidant properties can help mitigate this damage. Some indole derivatives have been noted for their antioxidant capabilities alongside their other biological activities. biomedpharmajournal.org Studies on certain indole derivatives have shown they can reduce oxidative stress, and this activity is often investigated in conjunction with their anti-inflammatory and neuroprotective effects. nih.govresearchgate.net

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. The this compound structure contains moieties found in inhibitors of several important enzyme classes.

ALK5 (TGF-β Type I Receptor Kinase): Several potent and selective inhibitors of ALK5 feature a substituted pyridine (B92270) ring attached to a heterocyclic core. For example, EW-7197, an imidazole-based ALK5 inhibitor, incorporates a 6-methylpyridin-2-yl group and shows an IC₅₀ of 0.013 μM in a kinase assay. acs.org Another small molecule inhibitor, A-83-01, which blocks ALK4, ALK5, and ALK7 signaling, also contains a 3-(6-methylpyridin-2-yl)pyrazole structure. nih.gov The ALK5 inhibitor TP0427736, which contains a methyl-thiazolyl-imidazole core, demonstrated an IC₅₀ of 2.72nM. nih.gov These examples highlight the importance of the methylpyridine moiety for potent ALK5 inhibition.

EZH2 (Enhancer of Zeste Homolog 2): EZH2 is a histone methyltransferase that is a key target in cancer therapy. researchgate.netnih.gov Numerous small molecule inhibitors of EZH2 have been developed, some of which are based on an indole scaffold. researchgate.net For example, EPZ011989 is a potent EZH2 inhibitor with a Kᵢ of <3 nM. nih.govmedchemexpress.com While structurally distinct from this compound, the proven utility of the indole core in other EZH2 inhibitors suggests this is a potential area for investigation.

InhA (Enoyl-Acyl Carrier Protein Reductase): As a validated target for tuberculosis, direct inhibitors of InhA are actively being sought. mdpi.comdrugbank.com The 4-hydroxy-2-pyridone class of compounds has been identified as a direct inhibitor of InhA. drugbank.com While not an indole, this demonstrates that pyridine-like structures can play a role in inhibiting this key mycobacterial enzyme.

DHFR (Dihydrofolate Reductase): DHFR is a target for both anticancer and antibacterial agents. wikipedia.orgmdpi.com Thiazole-based derivatives have been developed as DHFR inhibitors, with one compound showing an IC₅₀ of 123 nM. medchemexpress.com This indicates that diverse heterocyclic structures can effectively target this enzyme.

IDO1 (Indoleamine 2,3-dioxygenase): IDO1 is an immunomodulatory enzyme and a target in cancer immunotherapy. nih.govnih.gov As the name suggests, indole-based structures are a natural fit for IDO1 inhibition. The inhibitor 1-methyl-tryptophan (1-MT) is a well-known example. oncotarget.com

Table 3: Enzyme Inhibition by Structurally Related Compounds

| Enzyme Target | Inhibitor/Compound Class | Key Structural Moiety | Reported Potency (IC₅₀/Kᵢ) | Citation |

|---|---|---|---|---|

| ALK5 | EW-7197 | Methylpyridine | IC₅₀ = 0.013 µM | acs.org |

| ALK5 | TP0427736 | Methyl-thiazole | IC₅₀ = 2.72 nM | nih.gov |

| ALK5, ALK4, ALK7 | A-83-01 | Methylpyridine | IC₅₀ = 47 nM (ALK5) | nih.govsigmaaldrich.com |

| EZH2 | EPZ011989 | Benzamide | Kᵢ < 3 nM | nih.govmedchemexpress.com |

| EZH2 | EZH2-IN-4 | Thiophene | IC₅₀ = 0.923 nM | medchemexpress.com |

| DHFR | DHFR-IN-4 | Thiazole | IC₅₀ = 123 nM | medchemexpress.com |

| IDO1 | 1-methyl-tryptophan (1-MT) | Indole | Inhibitor | oncotarget.com |

Receptor Binding and Modulation Studies (e.g., GPCRs, Adrenergic Receptors)

There is no available data from receptor binding assays or functional studies to characterize the interaction of this compound with G-protein coupled receptors (GPCRs), adrenergic receptors, or other receptor families. While other indole-based compounds have been explored as ligands for various receptors, including serotonin (B10506) and dopamine (B1211576) receptors, no such profile exists for this specific molecule. nih.gov

Mechanisms of Biological Action at the Molecular Level

The molecular mechanisms underlying any potential biological effects of this compound have not been elucidated.

Target Identification and Validation

No specific molecular targets for this compound have been identified or validated. Research on analogous structures suggests that potential targets for novel indole derivatives could include protein kinases or other enzymes, but this remains speculative for the compound . nih.gov

Molecular Interaction Profiling with Biomolecules (e.g., Proteins, DNA)

There are no published studies detailing the molecular interaction profile of this compound with biological macromolecules. It is unknown whether this compound binds to proteins or interacts with nucleic acids such as DNA. Studies on different indole structures have shown potential for DNA intercalation, but this cannot be extrapolated to this compound without direct evidence. nih.gov

Biochemical Pathway Modulation

Information regarding the effects of this compound on intracellular signaling or biochemical pathways is not available. It is therefore unknown if this compound can modulate pathways implicated in inflammation, cell proliferation, or other physiological processes.

In Vivo Efficacy in Preclinical Animal Models (Excluding Clinical Human Trial Data)

No in vivo studies in preclinical animal models have been reported for this compound.

Structure Activity Relationship Sar Studies

Systematic Structural Modifications and Their Impact on Activity

Systematic structural modifications of the 4-(4-methylpyridin-3-yl)-1H-indole scaffold and its analogs have been a cornerstone of research to enhance potency and selectivity for various biological targets. For instance, in the development of ROR1 inhibitors, a systematic optimization of the related 1-methyl-3-(pyridin-3-yl)-1H-indole scaffold was undertaken. nih.gov This led to the creation of a series of derivatives, ultimately identifying a lead candidate with superior ROR1 inhibitory potency and high selectivity. nih.gov

Similarly, research on mGluR5 negative allosteric modulators (NAMs) starting from a high-throughput screening hit led to a systematic SAR study. nih.govresearchgate.net This focused on balancing pharmacological potency with favorable physicochemical and pharmacokinetic properties. nih.govresearchgate.net The exploration of various substituents on the core structure was instrumental in this process.

Identification of Key Pharmacophoric Elements

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For molecules related to this compound, key pharmacophoric features have been elucidated. For example, in the context of inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) inhibitors, a pharmacophore model highlighted the importance of two hydrogen-bond acceptors and two hydrogen-bond donors arranged at specific distances from a hydrophobic group. nih.gov This arrangement is thought to be crucial for enhancing the inhibitory activity of the compound. nih.gov

Further strengthening this understanding, grid-independent molecular descriptor (GRIND)-based models have been used to probe the 3D features of related inhibitors. These models have confirmed the presence of complementary hydrogen-bond donor and acceptor hotspots, further defining the critical interaction points for biological recognition. nih.gov

Role of Indole (B1671886) and Pyridine (B92270) Moieties in Biological Recognition

The indole and pyridine rings are fundamental components of the this compound structure, and both play critical roles in its interaction with biological targets. The indole nucleus is a well-established "privileged" scaffold in medicinal chemistry, found in numerous pharmaceuticals with a wide array of biological activities. rsc.org Its presence is often key to the compound's ability to bind to its target.

Substituent Effects on Potency and Selectivity

The nature and position of substituents on the this compound scaffold have a profound impact on its potency and selectivity. In the development of phenylethanolamine N-methyltransferase (PNMT) inhibitors, it was found that the introduction of specific substituents could dramatically alter both the potency and the selectivity of the compounds. nih.gov For instance, the addition of a nitro group at a specific position on a related benzazepine scaffold significantly increased selectivity for PNMT over the α2-adrenoceptor. nih.gov Conversely, the introduction of an alkyl group at another position decreased both affinity and inhibitory activity, indicating an area of steric hindrance. nih.gov

This highlights a general principle in medicinal chemistry: even small changes to a molecule's structure can lead to significant changes in its biological profile. The careful selection of substituents is therefore a critical step in the optimization of a lead compound.

Bioisosteric Replacements and Scaffold Hopping

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design used to improve a compound's properties while maintaining its biological activity. nih.govresearchgate.netnih.gov Bioisosterism involves replacing a functional group with another that has similar physical and chemical properties, with the aim of enhancing potency, improving pharmacokinetic properties, or reducing toxicity. researchgate.netu-strasbg.fr

Scaffold hopping, a more dramatic modification, involves replacing the central core of a molecule with a different chemical scaffold. scispace.com This can lead to the discovery of novel chemical series with improved properties or a more favorable patent position. nih.govresearchgate.net These techniques are particularly valuable when the initial lead compound has some undesirable characteristics that need to be addressed. u-strasbg.fr By exploring different bioisosteres and alternative scaffolds, medicinal chemists can navigate chemical space to identify new and improved drug candidates. nih.govresearchgate.net

Advanced Applications in Chemical Biology and Drug Discovery Research Preclinical

Lead Compound Identification and Optimization

The 4-(4-methylpyridin-3-yl)-1H-indole core is a privileged scaffold in drug discovery, meaning it is a molecular framework that is recurrently found in biologically active compounds. Its value lies in the combination of the indole (B1671886) and pyridine (B92270) rings, which are prevalent in many natural and synthetic molecules with diverse pharmacological activities. researchgate.net Researchers have utilized this scaffold as a starting point for identifying and optimizing lead compounds against a variety of biological targets.

A notable example of lead optimization involves derivatives of the closely related pyrazolopyrazine scaffold incorporating the 4-methylpyridin-3-yl moiety. Starting from a high-throughput screening (HTS) hit, a systematic structure-activity relationship (SAR) study was conducted. This led to the discovery of PF-470, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govresearchgate.net The optimization process focused on balancing pharmacological potency with favorable physicochemical and pharmacokinetic (PK) properties. nih.govresearchgate.net This compound demonstrated efficacy in a preclinical nonhuman primate model of L-DOPA-induced dyskinesia, a complication of Parkinson's disease treatment. nih.govresearchgate.net

Similarly, the indole scaffold itself is a cornerstone in the development of various inhibitors. For instance, the 3-piperidin-4-yl-1H-indole scaffold was identified as a promising starting point for novel antimalarial drugs. nih.gov Optimization of this lead, however, showed that the scaffold is sensitive to modifications at the N-piperidinyl position. nih.gov In another area, indole derivatives have been developed as potent inhibitors of Janus kinase 1 (JAK1), a key enzyme in inflammatory signaling pathways. nih.gov The optimization of a promiscuous kinase screening hit led to the discovery of AZD4205, a highly selective JAK1 inhibitor with good preclinical pharmacokinetic profiles. nih.gov

The indole-pyridine motif has also been explored for its potential in treating diabetes mellitus. A series of indole-pyridine carbonitrile derivatives were synthesized and showed potent inhibitory activities against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov

The following table summarizes the lead compounds and their optimization based on the indole or related scaffolds.

| Lead Compound/Scaffold | Target | Therapeutic Area | Key Optimization Findings |

| Pyrazolopyrazine with 4-methylpyridin-3-yl moiety (e.g., PF-470) | mGluR5 NAM | Parkinson's Disease | Balanced potency with good physicochemical and PK properties. nih.govresearchgate.net |

| 3-piperidin-4-yl-1H-indole | Plasmodium falciparum | Malaria | Intolerant to most N-piperidinyl modifications. nih.gov |

| Indole derivative (e.g., AZD4205) | JAK1 | Inflammation/Cancer | Optimized from a promiscuous kinase hit to a highly selective inhibitor. nih.gov |

| Indole-pyridine carbonitriles | α-glucosidase, α-amylase | Diabetes Mellitus | Potent dual inhibitors identified through multicomponent reaction synthesis. nih.gov |

Development as Biochemical Probes and Research Tools

Compounds derived from the this compound scaffold are not only developed as potential therapeutics but also as valuable biochemical probes and research tools. These tools are essential for elucidating biological pathways and validating drug targets.

PF-470, the mGluR5 NAM, serves as an excellent example. Its high potency and selectivity make it a useful tool to study the role of mGluR5 in the central nervous system and in disease models. nih.govresearchgate.net By selectively blocking mGluR5 activity, researchers can investigate the downstream effects and the receptor's involvement in various neurological processes.

Similarly, selective inhibitors like AZD4205 for JAK1 can be used to dissect the specific roles of this kinase in cellular signaling cascades, distinguishing its function from other closely related JAK family members. nih.gov The development of such selective probes is crucial for understanding the intricate signaling networks that govern cellular behavior in both healthy and diseased states.

The ability of certain indole-pyridine chalcone (B49325) derivatives to dually target tubulin and hexokinase 2 (HK2) also positions them as interesting research tools to study the interplay between the cytoskeleton and cellular metabolism in cancer cells. nih.gov

Contribution to Fragment-Based Drug Design Initiatives

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying low-molecular-weight fragments that bind to a biological target. These fragments are then grown or linked together to create more potent, lead-like molecules. The indole and pyridine rings are common components of fragment libraries due to their favorable properties and their ability to form key interactions with protein targets.

While direct FBDD studies on this compound are not extensively documented, the principles of FBDD are highly relevant to its constituent parts. The indole scaffold is a well-established pharmacophore that can be considered a "grown" fragment in many successful drug discovery campaigns. Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it a versatile building block.

Biomolecular Mimetic Design

Biomimetic design involves creating synthetic molecules that mimic the structure and/or function of natural biomolecules. The indole and pyridine rings are found in numerous natural products and endogenous molecules, making the this compound scaffold a relevant starting point for biomimetic approaches.

For example, the indole nucleus is the core of the amino acid tryptophan, which plays a crucial role in protein structure and function. The pyridine ring is a key component of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a vital coenzyme in redox reactions. The combination of these two motifs in a single molecule can be seen as a form of biomimicry, aiming to interact with biological targets that recognize these structural features. The development of indole-pyridine derivatives as kinase inhibitors can be viewed through this lens, as the ATP-binding site of kinases is adapted to bind the adenine ring, which shares structural similarities with the pyridine and indole systems.

Kinase Hinge-Binding Motif Studies

A critical interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase domain, which connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP. The pyridine and indole moieties within the this compound scaffold are well-suited to act as hinge-binding motifs.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the N-H group of the indole ring can serve as a hydrogen bond donor. This dual capability allows for various binding orientations within the ATP-binding pocket. The design of kinase inhibitors often focuses on optimizing these hinge-binding interactions to achieve high potency and selectivity.

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for enabling extensive investigation of 4-(4-methylpyridin-3-yl)-1H-indole and its analogs. Future research should focus on creating innovative and scalable synthetic strategies.

One promising avenue involves the advancement of cross-coupling methodologies. Modern catalytic systems, particularly those based on palladium, nickel, and copper, could facilitate the direct arylation of a pre-formed indole (B1671886) core with a suitable 3-halo-4-methylpyridine derivative. Investigating various catalysts, ligands, and reaction conditions will be crucial to optimize yield, purity, and cost-effectiveness.

Furthermore, the development of convergent synthetic strategies offers a powerful alternative. This approach would involve the synthesis of an indole precursor and a 4-methylpyridine (B42270) fragment, which are then joined in a late-stage key reaction. This method could provide greater flexibility for creating a diverse library of analogs by modifying either fragment independently.

| Synthetic Strategy | Potential Advantages | Key Areas for Investigation |

| Direct Arylation | Atom economy, reduced step count. | Catalyst and ligand screening, optimization of reaction conditions (temperature, solvent, base). |

| Convergent Synthesis | High flexibility for analog synthesis, potentially higher overall yields. | Development of robust key coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). |

| One-Pot/Domino Reactions | Increased efficiency, reduced waste, and purification efforts. | Design of novel multi-component reaction cascades. |

Investigation of Undiscovered Biological Targets

The structural features of this compound suggest potential interactions with a range of biological targets. The indole scaffold is a common motif in molecules targeting kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. The pyridine (B92270) ring can act as a hydrogen bond acceptor and participate in π-π stacking interactions, further influencing target binding.

Future research should employ a multi-pronged approach to identify novel biological targets. High-throughput screening (HTS) of large compound libraries against a diverse panel of assays can provide initial hits. Subsequently, target deconvolution methods, such as affinity chromatography, chemical proteomics, and genetic approaches, will be essential to identify the specific protein(s) with which the compound interacts.

Given the prevalence of the indole nucleus in anticancer agents, investigating its effects on cancer-related pathways is a logical starting point. For instance, its potential to inhibit protein kinases involved in cell proliferation and survival, such as receptor tyrosine kinases or cyclin-dependent kinases, warrants exploration. Similarly, its potential as a modulator of inflammatory pathways, neuroreceptors, or metabolic enzymes should not be overlooked.

Application of Advanced Computational Methodologies

Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery and optimization of this compound-based compounds. These methods can provide valuable insights into its potential biological activities and guide the design of more potent and selective analogs.